![molecular formula C17H19NO4S B2699812 3-[(4-Butylphenyl)sulfamoyl]benzoic acid CAS No. 377769-55-6](/img/structure/B2699812.png)

3-[(4-Butylphenyl)sulfamoyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

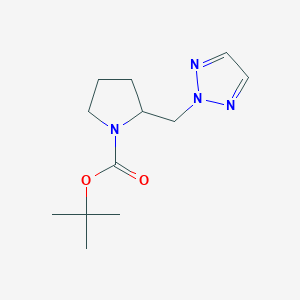

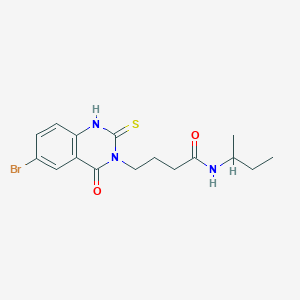

“3-[(4-Butylphenyl)sulfamoyl]benzoic acid” is a chemical compound with the molecular formula C17H19NO4S . It has a molecular weight of 333.40 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 17 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique

Uricosuric Agents

The sulfamoyl benzoic acid derivatives, including compounds similar to 3-[(4-Butylphenyl)sulfamoyl]benzoic acid, have been explored for their potential as uricosuric agents. These compounds are prepared through specific chemical reactions and have shown utility in the treatment of conditions like gout and gouty arthritis (Sarbanes, 2002).

Stress Tolerance in Plants

Research has demonstrated the role of benzoic acid derivatives in inducing multiple stress tolerance in plants. These compounds, including benzoic acid itself and its sulfonated derivatives, have been evaluated for their effectiveness in enhancing plant resilience against environmental stresses such as heat, drought, and chilling (Senaratna et al., 2004).

Carbonic Anhydrase Inhibition

Several studies have identified sulfonamide derivatives of benzoic acid as potent inhibitors of carbonic anhydrase isoenzymes. These inhibitors, which include various sulfamoyl benzoic acids, show promise in the treatment of conditions such as glaucoma, epilepsy, and altitude sickness by modulating the activity of carbonic anhydrase enzymes (Supuran et al., 2013).

Antimicrobial Activities

Some derivatives of 4-(substituted phenylsulfonamido)benzoic acid have been synthesized and tested for their antimicrobial properties. These compounds exhibit significant efficacy against various microbial strains, showcasing their potential in developing new antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).

Organic Synthesis

In the realm of organic synthesis, benzoic acid derivatives are critical for facilitating selective C–H bond functionalization. Techniques have been developed for the meta-C–H olefination of benzoic acid derivatives, enhancing the toolbox available for the step-economical synthesis of complex organic molecules (Li et al., 2016).

Propriétés

IUPAC Name |

3-[(4-butylphenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-2-3-5-13-8-10-15(11-9-13)18-23(21,22)16-7-4-6-14(12-16)17(19)20/h4,6-12,18H,2-3,5H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKYVPWUFMIGPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(phenylsulfanyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2699729.png)

![N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2699730.png)

![2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2699732.png)

![N'-(diphenylmethylene)-2-[4-(2-pyrimidinyl)piperazino]acetohydrazide](/img/structure/B2699733.png)

![4-(4-Chloro-2-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2699739.png)

![N-cyclohexyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2699744.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2699745.png)

![2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3-methylquinoxaline](/img/structure/B2699746.png)

![N-[(1,1-Dimethylspiro[2,3-dihydronaphthalene-4,2'-cyclopropane]-1'-yl)methyl]prop-2-enamide](/img/structure/B2699747.png)